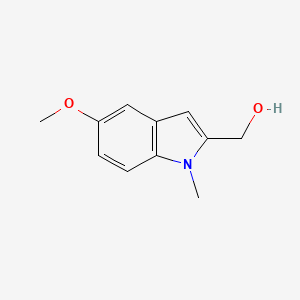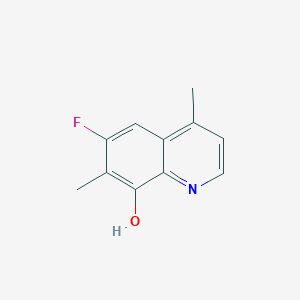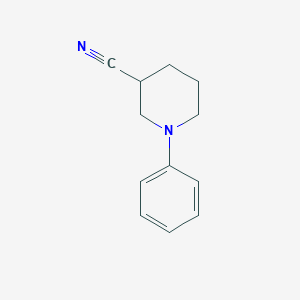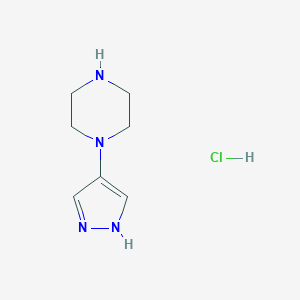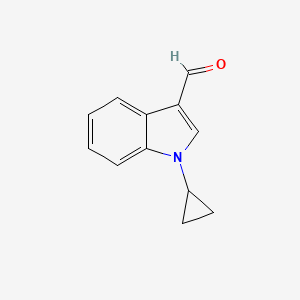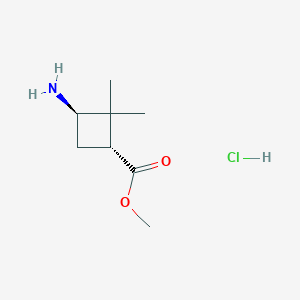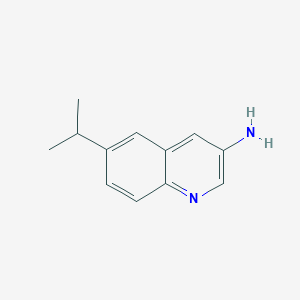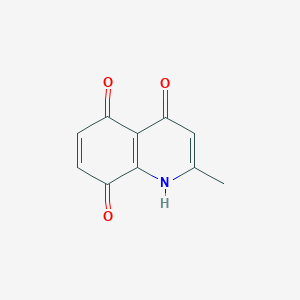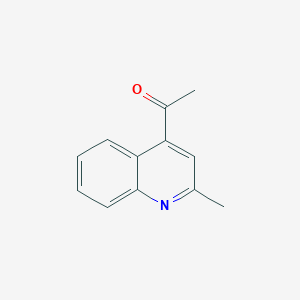
1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylchroman-6-yl)ethanone is a chemical compound belonging to the chromanone family. Chromanones are heterobicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of a methyl group at the second position of the chroman ring and an ethanone group at the sixth position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylchroman-6-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. For instance, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone can be synthesized by reacting 2-hydroxyacetophenone with cyclohexanone in the presence of a catalytic amount of pyrrolidine under microwave irradiation .
Industrial Production Methods: Industrial production of 1-(2-Methylchroman-6-yl)ethanone typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is favored due to its efficiency and higher yields. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Chromanone derivatives with various functional groups.
Reduction: Chroman-6-yl alcohol derivatives.
Substitution: Halogenated chromanone derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylchroman-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Used in the development of cosmetic products for skin and hair care due to its anti-inflammatory and antioxidant properties
Mecanismo De Acción
The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-(2-Methylchroman-6-yl)ethanone can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the methyl group at the second position but exhibits similar biological activities.
Chroman-2-one: Has a different substitution pattern but shares the chromanone core structure.
Chroman-6-yl ethanone: Similar structure but without the methyl group at the second position.
Uniqueness: 1-(2-Methylchroman-6-yl)ethanone is unique due to the presence of the methyl group at the second position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other chromanone derivatives and contributes to its specific applications in medicinal chemistry .
Propiedades
Número CAS |
32333-28-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ANPAUKPGHLCPSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(O1)C=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


